3-bromo-4-methyl-N-(1-naphthyl)benzamide 3-bromo-4-methyl-N-(1-naphthyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1022687
InChI: InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br
Molecular Formula: C18H14BrNO
Molecular Weight: 340.2 g/mol

3-bromo-4-methyl-N-(1-naphthyl)benzamide

CAS No.:

Cat. No.: VC1022687

Molecular Formula: C18H14BrNO

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-methyl-N-(1-naphthyl)benzamide -

Specification

Molecular Formula C18H14BrNO
Molecular Weight 340.2 g/mol
IUPAC Name 3-bromo-4-methyl-N-naphthalen-1-ylbenzamide
Standard InChI InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21)
Standard InChI Key IBAXMNXPCPWFMB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Introduction

Chemical Identity and Basic Properties

3-Bromo-4-methyl-N-(1-naphthyl)benzamide is characterized by its unique structural arrangement featuring the following key components:

Structural Composition

The compound consists of three main structural components: a benzamide core with a bromine substituent at the meta-position (C-3) and a methyl group at the para-position (C-4), connected via an amide bond to a 1-naphthyl group. This structural arrangement gives the molecule distinct chemical characteristics and potential reactivity patterns that may be exploited in various applications.

Physicochemical Properties

Based on available chemical data and structural analysis, the following physicochemical properties can be attributed to 3-bromo-4-methyl-N-(1-naphthyl)benzamide:

PropertyValueNotes
Molecular FormulaC18H14BrNOContains 18 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom
Molecular Weight340.21 g/molCalculated based on atomic weights
Physical StateSolidPredicted based on similar benzamide derivatives
Estimated LogP~4.5-5.0Predicted value based on structurally similar compounds
CAS Registry Number443297-02-7Unique identifier in chemical databases
Functional GroupsAmide, aryl bromideKey reactive sites in the molecule

The presence of the bromine atom at the meta-position of the benzamide core likely contributes to the compound's potential reactivity in various chemical transformations, particularly in coupling reactions commonly employed in organic synthesis.

Structural Characteristics and Bonding

Molecular Structure Analysis

The molecular structure of 3-bromo-4-methyl-N-(1-naphthyl)benzamide features several important structural elements that influence its chemical behavior:

Benzamide Core

The central benzamide core serves as the foundation of the molecule, providing rigidity and a platform for the attachment of functional groups. The carbonyl group of the amide functionality is a key feature, capable of participating in hydrogen bonding interactions and potentially affecting the compound's solubility and binding characteristics in biological systems.

Bromine Substituent

The presence of a bromine atom at the meta-position (C-3) of the benzamide core is a distinctive feature of this compound. Bromine, being an electron-withdrawing group, affects the electronic distribution within the aromatic ring, potentially influencing the compound's reactivity and stability. In compounds with similar structures, such bromine substituents have been shown to be important for biological activity, particularly in antimicrobial compounds.

Naphthyl Group

The attachment of a 1-naphthyl group to the amide nitrogen creates a complex aromatic system that can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions. These characteristics might be significant for the compound's potential biological activities, as observed in structurally related compounds.

Resonance and Electronic Effects

Synthetic Approaches

Coupling Reactions

Another potential synthetic route could involve various coupling reactions commonly employed in organic synthesis. For instance, a palladium-catalyzed coupling reaction between 3-bromo-4-methylbenzoic acid and 1-naphthylamine could potentially yield the desired product.

Specific Synthetic Procedures

Based on the synthesis of related benzamide derivatives described in the literature, a potential synthetic procedure for 3-bromo-4-methyl-N-(1-naphthyl)benzamide could involve the following steps:

This synthetic approach is analogous to the methodology described for the synthesis of various benzamide derivatives. For instance, compounds with similar structural features have been synthesized using triethylamine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insights into the potential properties and applications of 3-bromo-4-methyl-N-(1-naphthyl)benzamide:

3-Bromo-4-methoxy-N-(naphthalen-1-ylmethylideneamino)benzamide

Property3-Bromo-4-methyl-N-(1-naphthyl)benzamide3-Bromo-4-methoxy-N-(naphthalen-1-ylmethylideneamino)benzamide
Molecular FormulaC18H14BrNOC19H15BrN2O2
Molecular Weight340.21 g/mol383.24 g/mol
LogP (estimated)~4.5-5.04.95
DensityNot reported1.37 g/cm³

N-Methyl-N-(1-naphthyl)benzamides

The electrochemical reactions of 2-halogeno-N-methyl-N-(1-naphthyl)benzamides have been studied, providing insights into the potential reactivity of halogenated benzamides containing naphthyl groups. These compounds undergo intramolecular radical substitution reactions upon reductive cleavage of the carbon-halogen bond .

Amido Bromophenols

A series of meta-amido bromophenol derivatives have been investigated for their antitubercular activities. While these compounds differ in their specific structural arrangements from our target compound, they share the presence of bromine substituents and amide functionalities, suggesting potential similar applications in antimicrobial research .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy would be expected to show distinctive signals for:

  • Aromatic protons from both the benzamide core and the naphthyl group

  • Methyl protons at the para-position, likely appearing as a singlet

  • Amide proton (N-H), typically appearing as a broad singlet

13C-NMR would provide information about the carbon framework, including distinctive signals for:

  • Carbonyl carbon of the amide group

  • Aromatic carbons from both ring systems

  • Methyl carbon

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight (340.21 g/mol), with characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) with nearly equal abundance.

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